![molecular formula C21H24N2O5S B3010288 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868369-33-9](/img/structure/B3010288.png)
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material sciences .
Molecular Structure Analysis
The compound contains a benzothiazole moiety, which is a planar, aromatic, and heterocyclic system. This moiety often contributes to the bioactivity of the compound. The compound also contains several methoxy groups, which can influence the compound’s physical-chemical properties .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions. The specific reactions that this compound can undergo would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the methoxy groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antimicrobial and Antifungal Properties
- A study synthesized and screened derivatives incorporating the thiazole ring for antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, indicating potential for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).
- Another study focused on Schiff base ligands derived from a similar chemical structure, which demonstrated moderate antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Activity
- Research on 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazol derivatives as microtubule-destabilizing agents revealed moderate antiproliferative activity against human cancer cell lines (Dongjie et al., 2017).
- A study on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles identified a highly potent antiproliferative agent targeting tubulin, suggesting potential use as an anticancer agent (Romagnoli et al., 2008).
Herbicidal Activity
- The compound's derivatives have also been evaluated as potential herbicides, showing phytotoxic effects on Arabidopsis thaliana (Araniti et al., 2014).
Miscellaneous Applications
- Some studies have explored the compound's derivatives in other contexts, such as in the synthesis of radiolabelled nonpeptide angiotensin II antagonists for imaging applications (Hamill et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-7-23-17-14(25-3)9-8-12(2)19(17)29-21(23)22-20(24)13-10-15(26-4)18(28-6)16(11-13)27-5/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHGEGAAIPKBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide |
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